2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or protection of neuronal cells. The compound’s effects are mediated through pathways such as the NF-kB inflammatory pathway and the inhibition of endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory activities.
Uniqueness
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chromeno-pyrimidine core with hydroxy and methoxy substituents on the phenyl ring differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISIPBCDMPFAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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